![molecular formula C19H24N2O3 B2635388 N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide CAS No. 952966-56-2](/img/structure/B2635388.png)
N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide
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Overview
Description
The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group . Benzamides are often used in the synthesis of various other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (due to the “benzamide” portion of the name), an amide group (from the “amide” portion), and dimethylamino and phenethyl groups attached to the nitrogen atom of the amide group .
Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .
Scientific Research Applications
Pharmacology and Toxicology of Hallucinogens
Research into compounds similar to "N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide", particularly hallucinogens and their derivatives, focuses on understanding their binding affinity to receptors, such as the 5-HT2A receptor, which mediates their characteristic psychoactive effects. Studies have detailed the structure-activity relationships, behavioral pharmacology, and potential toxicity of these compounds, highlighting their potency and the risks associated with their use (Halberstadt, 2017).
Emerging Psychoactive Substances
The emergence of novel synthetic opioids and other psychoactive substances on illicit drug markets is a significant area of research, focusing on the chemistry, pharmacology, and effects of these compounds. Such studies aim to understand their impact on drug markets, prevalence, harm, and the chemistry adaptations from original compounds, with a view towards monitoring and controlling their spread (Sharma et al., 2018).
Molecular and Functional Imaging Studies
Explorations into the action of psychedelics through molecular and functional imaging techniques provide insights into how these compounds interact with the brain. Research in this area investigates the binding, uptake, and brain distribution of labeled hallucinogenic compounds, aiming to understand their effects on cerebral perfusion and metabolism, which could inform their potential therapeutic applications (Cumming et al., 2021).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients' brains represents a significant advancement in understanding the disease's pathophysiological mechanisms. Such research provides a foundation for early detection and the evaluation of new therapies targeting amyloid deposits (Nordberg, 2007).
Biomedical Applications of Polyphenols
Polyphenols, including compounds structurally related to "N-(4-(dimethylamino)phenethyl)-2,3-dimethoxybenzamide", have been studied for their potential in treating various diseases due to their antioxidant, anti-inflammatory, and antiproliferative properties. Research in this area focuses on their applications in cancer prevention and therapy, cardiovascular diseases, and other health conditions (Estrela et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21(2)15-10-8-14(9-11-15)12-13-20-19(22)16-6-5-7-17(23-3)18(16)24-4/h5-11H,12-13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDCYZBRVQZBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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